

# "Spectroscopic data of pentylcyclopropane (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

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# Spectroscopic Profile of Pentylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pentylcyclopropane** (C8H16), a saturated hydrocarbon containing a cyclopropyl ring attached to a pentyl chain. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **pentylcyclopropane**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 1H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.3	m	6H	-CH2- (C2', C3', C4' of pentyl group)
~1.2	t	2Н	-CH2- (C1' of pentyl group)
~0.9	t	3H	-CH3 (C5' of pentyl group)
~0.6	m	1H	-CH- (C1 of cyclopropyl group)
~0.2	m	4H	-CH2- (C2, C3 of cyclopropyl group)

Note: The 1H NMR data is estimated based on typical chemical shifts for n-alkyl chains and the known high-field shifts for cyclopropyl protons. The protons on the cyclopropane ring are highly shielded and appear at a characteristic upfield region[1].

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
36.9	C1'
32.2	C4'
29.5	C2'
22.8	C3'
14.2	C5'
10.9	C1
4.0	C2, C3
	-



Source: Data is based on the publication by R. Touillaux and M. Van Meerssche in Organic Magnetic Resonance, 16, 71(1981), as cited in public chemical databases[2].

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm-1)	Intensity	Assignment
~3080	Medium	C-H stretch (cyclopropyl ring)
2955-2850	Strong	C-H stretch (alkyl C-H)
~1465	Medium	-CH2- scissoring
~1020	Medium	Cyclopropane ring skeletal vibration

Note: The IR data represents characteristic absorption frequencies for the functional groups present in **pentylcyclopropane**. The C-H stretching frequency of the cyclopropane ring is a key diagnostic peak[3].

# Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
112	5	[M]+ (Molecular Ion)
97	20	[M - CH3]+
83	60	[M - C2H5]+
69	100	[M - C3H7]+ (Base Peak)
55	85	[C4H7]+
41	70	[C3H5]+



Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[4]. The fragmentation pattern is characteristic of alkylcyclopropanes, with cleavage of the alkyl chain being a predominant pathway[5][6].

# **Experimental Protocols**

The following are detailed methodologies that represent standard procedures for obtaining the spectroscopic data presented above.

### **NMR Spectroscopy**

A solution of **pentylcyclopropane** (approximately 10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

## Infrared (IR) Spectroscopy

The IR spectrum of liquid **pentylcyclopropane** is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin film of the sample. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm-1. A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

## **Mass Spectrometry**

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **pentylcyclopropane** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on a capillary column. Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

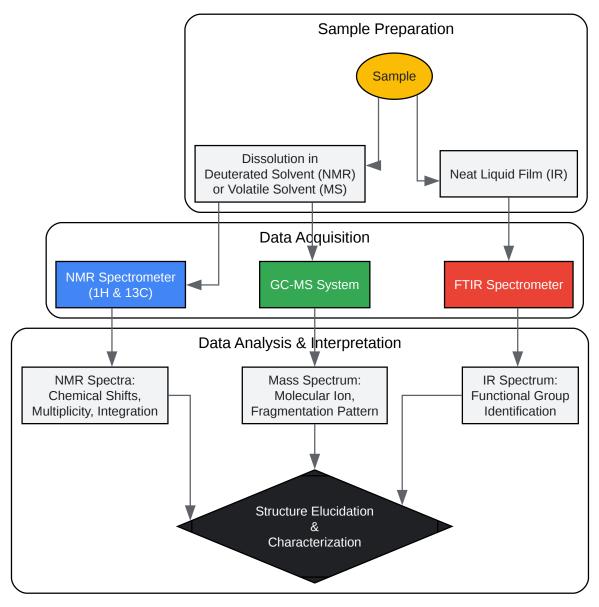


The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **pentylcyclopropane**.

#### General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

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